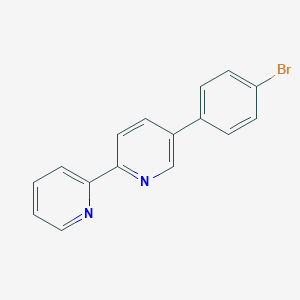

5-(4-Bromophenyl)-2,2'-bipyridine

Description

Historical Context and Significance of 2,2'-Bipyridine (B1663995) Ligands in Coordination Chemistry

The journey of 2,2'-bipyridine (bpy) began with its first synthesis in 1888. nih.govresearchgate.net Over the subsequent decades, it has risen to become one of the most ubiquitous ligands in coordination chemistry. nih.gov Its prominence stems from its nature as a bidentate chelating ligand, meaning it can bind to a central metal ion through its two nitrogen atoms, forming a stable complex. wisdomlib.orgresearchgate.net This chelating ability has been fundamental in advancing the understanding of the thermodynamics, kinetics, photochemistry, and electrochemistry of metal complexes. nih.govresearchgate.net

From the early 20th century, coordination compounds featuring 2,2'-bipyridine have been crucial in various analytical applications. nih.govnih.gov The intense red color of the tris(2,2'-bipyridine)iron(II) complex, for instance, is a classic example of its utility. The stability and robust redox properties of 2,2'-bipyridine have cemented its role as a foundational building block in the construction of complex supramolecular assemblies and functional organometallic compounds. researchgate.netresearchgate.net Described at the turn of the millennium as "the most widely used ligand," its importance has not waned in the subsequent years. nih.gov

Rationale for Investigating Substituted Bipyridines: The Case of 5-(4-Bromophenyl)-2,2'-bipyridine

While 2,2'-bipyridine itself is immensely useful, the true versatility of this ligand family lies in the ability to modify its structure. The introduction of substituents onto the bipyridine rings allows chemists to systematically alter the electronic and steric environment of the metal-binding site. researchgate.net These modifications can influence the properties of the resulting metal complexes, such as their light absorption, redox potentials, and catalytic activity. elsevierpure.com

The compound this compound is a prime example of a strategically substituted bipyridine. ontosight.ai Its structure consists of a standard 2,2'-bipyridine unit with a 4-bromophenyl group attached at the 5-position of one of the pyridine (B92270) rings. ontosight.ai The rationale for this specific substitution is twofold:

Electronic Modification : The phenyl group extends the π-conjugated system of the bipyridine, which can affect the photophysical properties of its metal complexes, a desirable trait for applications in photovoltaics and light-emitting materials. ontosight.ainih.gov

Reactive Handle : The bromine atom on the phenyl ring serves as a versatile functional handle. ontosight.ai It can be readily used in further synthetic transformations, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling), allowing for the attachment of other chemical moieties. ontosight.airesearchgate.netresearchgate.net This enables the construction of more complex, multi-component molecular systems or the attachment of the ligand to surfaces or polymers. nih.gov

The synthesis of this compound itself is often achieved through methods like the Suzuki-Miyaura cross-coupling reaction. ontosight.ai This targeted design makes it a valuable intermediate for creating ligands with precisely engineered properties for advanced applications. nih.gov

Scope and Research Objectives Pertaining to this compound

The investigation of this compound is driven by clear research objectives centered on its potential as a building block for functional materials. The primary goals include:

Synthesis and Characterization : Developing efficient and scalable synthetic routes to produce this compound and its derivatives. ontosight.airesearchgate.net A key objective is the thorough characterization of these compounds, including their structural, spectroscopic, and electrochemical properties.

Coordination Chemistry : Studying the coordination behavior of this compound with a variety of transition metals. This involves synthesizing and isolating the resulting metal complexes and investigating their geometric and electronic structures. mdpi.com

Catalysis : Exploring the use of metal complexes derived from this ligand as catalysts in organic reactions. ontosight.ai The electronic properties imparted by the bromophenyl group can influence the activity and selectivity of the catalytic center.

Advanced Materials : Utilizing the ligand as a component in the construction of advanced materials. nih.gov This includes its incorporation into organic light-emitting diodes (OLEDs), photovoltaic devices, and luminescent sensors. ontosight.ainih.gov The bromine atom provides a site for polymerization or grafting onto surfaces to create functional materials. nih.gov For instance, it has been used as an intermediate in the synthesis of ligands for luminescent europium complexes. researchgate.net

The research into this compound is therefore focused on harnessing its unique combination of electronic properties and synthetic versatility to create new molecules and materials with tailored functions.

Properties

IUPAC Name |

5-(4-bromophenyl)-2-pyridin-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrN2/c17-14-7-4-12(5-8-14)13-6-9-16(19-11-13)15-3-1-2-10-18-15/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMXPGCZMCNFBFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC=C(C=C2)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60479657 | |

| Record name | 5-(4-BROMOPHENYL)-2,2'-BIPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60479657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173960-45-7 | |

| Record name | 5-(4-Bromophenyl)-2,2′-bipyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=173960-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-BROMOPHENYL)-2,2'-BIPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60479657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 4 Bromophenyl 2,2 Bipyridine and Its Derivatives

Established Synthetic Pathways for 5-(4-Bromophenyl)-2,2'-bipyridine

The construction of the this compound core often relies on powerful carbon-carbon bond-forming reactions, which allow for the direct coupling of aryl and heteroaryl fragments.

Suzuki-Miyaura Cross-Coupling Reactions for Bipyridine Functionalization

The Suzuki-Miyaura coupling is a versatile and widely used method for the synthesis of biaryl compounds, including functionalized bipyridines. researchgate.netlibretexts.orgresearchgate.net This palladium-catalyzed reaction involves the coupling of an organoboron compound (such as a boronic acid or ester) with an organic halide or triflate. researchgate.netlibretexts.orgresearchgate.net The reaction is valued for the mild conditions required and the commercial availability of a wide range of reagents. researchgate.netresearchgate.net

For the synthesis of this compound, this reaction would typically involve the coupling of a bipyridine derivative bearing a reactive group (like a halogen) at the 5-position with 4-bromophenylboronic acid. Alternatively, a 5-boronic acid or ester derivative of 2,2'-bipyridine (B1663995) could be coupled with a 4-bromophenyl halide. The reaction is catalyzed by a palladium complex, often with a phosphine (B1218219) or N-heterocyclic carbene ligand, in the presence of a base. researchgate.netnih.gov For instance, the Suzuki-Miyaura coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various arylboronic acids has been successfully achieved using a Pd(PPh₃)₄ catalyst. mdpi.com This highlights the utility of this reaction in constructing complex aryl-heteroaryl structures.

Key components of the Suzuki-Miyaura reaction include:

Palladium Catalyst: Precursors like Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄ are commonly used. libretexts.org The choice of ligand is crucial for catalytic activity and stability. researchgate.net

Base: A base is required to facilitate the transmetalation step. libretexts.org

Solvent: A variety of solvents can be employed, including aqueous mixtures. researchgate.net

Stille Cross-Coupling Reactions for Aryl-Bipyridine Synthesis

The Stille cross-coupling reaction provides another powerful tool for the synthesis of aryl-bipyridine compounds. mdpi.com This palladium-catalyzed reaction couples an organotin compound (organostannane) with an organic halide or pseudohalide. thermofisher.comwikipedia.org A key advantage of the Stille reaction is the stability of organotin reagents to air and moisture, and their compatibility with a wide array of functional groups. thermofisher.comlibretexts.org

In the context of synthesizing this compound, a 5-stannyl-2,2'-bipyridine derivative could be coupled with 4-bromophenyl iodide, or a 5-bromo-2,2'-bipyridine (B93308) could be reacted with a 4-bromophenylstannane. The reaction is catalyzed by a palladium complex, such as one with phosphine ligands. libretexts.org For example, the synthesis of various 2,2'-bipyridines has been accomplished through Stille-type cross-coupling procedures. mdpi.com Furthermore, the stepwise functionalization of 5,5'-dibromo-2,2'-bipyridine (B102527) using consecutive Stille couplings has been demonstrated as a reliable method for creating complex bipyridine-based structures. nih.gov

Despite its utility, a significant drawback of the Stille reaction is the toxicity of the organotin compounds used as reactants. mdpi.comthermofisher.com

Applications of the "1,2,4-Triazine" Methodology in Bipyridine Scaffold Construction

The "1,2,4-triazine" methodology offers a flexible and convenient approach for constructing functionalized bipyridine ligands. northumbria.ac.ukurfu.ru This method involves the synthesis of 1,2,4-triazine (B1199460) precursors which are then converted to the corresponding pyridine (B92270) ring through an inverse-demand Diels-Alder reaction. urfu.ruscilit.com This strategy allows for the introduction of various substituents into the pyridine ring, providing a high degree of control over the final structure. acs.org

This methodology has been successfully employed to prepare a range of polypyridine ligands. acs.org For instance, aminophenyl-substituted 2,2'-bipyridines have been synthesized by first preparing 1,2,4-triazine precursors containing a nitrophenyl group. urfu.ru The triazine ring is then transformed into a pyridine ring, followed by the reduction of the nitro group to an amino group. urfu.ru This approach has proven to be an efficient route to practically useful bipyridine derivatives. urfu.ru The synthesis of 5,6-biaryl-1,2,4-triazine-3-amine derivatives has also been reported, further demonstrating the versatility of this method. nih.gov

Advanced Synthetic Approaches and Functionalization Strategies

Beyond the primary construction of the bipyridine core, methods for its modification and functionalization are essential for tuning its properties.

Decarboxylation Reactions for Bipyridine Modification

Decarboxylation, the removal of a carboxyl group, is a useful reaction for modifying bipyridine structures that may have been synthesized with carboxylic acid functionalities. afinitica.com This reaction is particularly relevant when carboxylic acid groups are used to direct the synthesis or are remnants of ring-forming reactions. afinitica.com While the decarboxylation of simple aromatic carboxylic acids can be challenging, catalytic methods have been developed to facilitate this transformation. afinitica.com

Comparison of Conventional Heating Versus Microwave-Assisted Decarboxylation

The method of heating can have a significant impact on the efficiency and outcome of decarboxylation reactions.

Conventional Heating: Traditional methods often require high temperatures and prolonged reaction times. afinitica.com For instance, the protodecarboxylation of some benzoic acids using conventional heating may require 16-24 hours to achieve high yields, sometimes necessitating the use of expensive ligands. afinitica.com

Microwave-Assisted Decarboxylation: Microwave irradiation has emerged as a powerful technique to accelerate organic reactions, including decarboxylation. nih.govnih.gov Microwave heating can dramatically reduce reaction times, often from hours to minutes. afinitica.comnih.gov For example, a reagent-free microwave-assisted decarboxylation of carboxylic acid functionalized bicyclic 2-pyridones was achieved at 220 °C in just 600 seconds, resulting in near-quantitative yields. rsc.org Similarly, microwave-assisted protodecarboxylation of various aromatic carboxylic acids has been accomplished in 5-15 minutes with high yields using a copper catalyst. afinitica.com In another instance, microwave-assisted silver-catalyzed protodecarboxylation of aromatic carboxylic acids was achieved with excellent yields. mdpi.com

In a specific case involving a 2,2'-bipyridinyl-4,4'-dicarboxylic acid diethyl ester, microwave synthesis in the presence of RuCl₃ led to an unexpected quantitative decarboxylation, highlighting that microwave conditions can facilitate reactions that are difficult to perform under conventional heating. nih.govnih.govacs.org This demonstrates the potential of microwave-assisted methods for efficient bipyridine modification, though careful consideration of the reaction conditions and potential side reactions is necessary. nih.gov

Alternative Metal-Catalyzed Cross-Coupling Reactions (e.g., Negishi, Ullmann)

Beyond the more common Suzuki and Stille couplings, other metal-catalyzed reactions offer robust alternatives for the synthesis of 5-aryl-2,2'-bipyridines, such as the target compound this compound. The Negishi and Ullmann reactions are notable examples, each with distinct advantages and challenges.

Negishi Coupling:

The Negishi coupling is a highly effective method for forming carbon-carbon bonds, prized for its mild reaction conditions, high yields, and exceptional tolerance of a wide array of functional groups. orgsyn.orgorgsyn.org This palladium-catalyzed reaction involves the coupling of an organozinc reagent with an organic halide. orgsyn.org For the synthesis of a 5-aryl-2,2'-bipyridine, this could involve the coupling of a 5-halobipyridine with an arylzinc halide or, conversely, a bipyridylzinc reagent with an aryl halide.

The preparation of the required organozinc species can be achieved through the transmetalation of an organolithium compound or by the direct reaction of an organic halide with activated zinc. orgsyn.org A general scheme for synthesizing a 5-aryl-2,2'-bipyridine via Negishi coupling is presented below.

General Reaction Scheme for Negishi Coupling: [Py]-X + (4-Br-Ph)-ZnX' --[Pd(0) catalyst]--> [Py]-(4-Br-Ph) or [Py]-ZnX + (4-Br-Ph)-X' --[Pd(0) catalyst]--> [Py]-(4-Br-Ph)

Where [Py] represents the 2,2'-bipyridine core.

Coordination Chemistry of 5 4 Bromophenyl 2,2 Bipyridine

Ligand Design Principles and Coordination Modes

The coordination behavior of 5-(4-Bromophenyl)-2,2'-bipyridine is primarily dictated by the two nitrogen atoms of the bipyridine core, which readily chelate to metal centers. However, the presence and nature of substituents can modulate its coordination, leading to different structural and electronic properties in the resulting metal complexes.

Bidentate Versus Tridentate Ligand Behavior

While 2,2'-bipyridine (B1663995) and its derivatives typically act as bidentate ligands, forming a stable five-membered chelate ring with a metal ion through their two nitrogen atoms, modifications to the bipyridine scaffold can introduce additional donor atoms, leading to tridentate coordination. wikipedia.orgnih.gov For instance, the introduction of a carboxylic acid group, as in 4-(4-bromophenyl)-[2,2'-bipyridine]-6-carboxylic acid, allows the ligand to act in a tridentate fashion. jcsp.org.pkresearchgate.net In this case, the metal ion is coordinated by the two pyridine (B92270) nitrogen atoms and one oxygen atom from the carboxylic group. jcsp.org.pkresearchgate.net This change in coordination mode can significantly impact the geometry and stability of the resulting metal complexes.

The coordination flexibility of bipyridine-based ligands is a key aspect of their design. Depending on the reaction conditions and the nature of the metal ion and other coordinating species, they can adopt different coordination modes. For example, copper(I) complexes with diimine and phosphane ligands can exhibit both three- and four-coordination geometries around the metal center, influenced by the steric bulk of the ligands. nih.govnih.gov

Influence of Substituents on Coordination Capabilities

Substituents on the bipyridine ring play a crucial role in modifying the electronic and steric properties of the ligand, which in turn influences the characteristics of the metal complexes formed. The 4-bromophenyl group in this compound is an electron-withdrawing substituent that can affect the electron density on the pyridine rings and, consequently, the strength of the metal-ligand bond.

The presence of halogenated substituents on bipyridine ligands has been shown to cause structural changes in first-row transition metal complexes. manchester.ac.uk For instance, in a study of zinc(II) complexes with dimethyl 2,2′-bipyridine-4,5-dicarboxylate, the halide co-ligands (Cl⁻ and Br⁻) resulted in isostructural complexes with slightly distorted tetrahedral geometries. mdpi.com Similarly, substituents on phenanthroline ligands, which are structurally related to bipyridine, can induce both structural and electronic changes in their metal complexes. manchester.ac.uk

The steric hindrance of substituents can also dictate the coordination geometry. Bulky phosphine (B1218219) ligands, when used in conjunction with bipyridine-type ligands, can lead to lower coordination numbers, such as three-coordinate copper(I) complexes. nih.gov In contrast, less bulky ligands can allow for higher coordination numbers, as seen in four-coordinate copper(I) complexes with triphenylphosphane. nih.gov

Synthesis and Characterization of Metal Complexes with this compound

The synthesis of metal complexes with this compound and its derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.

Complexes with First-Row Transition Metals (e.g., Fe(II), Co(II), Cu(I), Zn(II))

Complexes of this compound and its analogs with first-row transition metals have been synthesized and characterized.

Fe(II) and Co(II): Novel complexes of 4-(4-bromophenyl)-[2,2'-bipyridine]-6-carboxylic acid with Fe(II) and Co(II) have been synthesized. jcsp.org.pkresearchgate.net These complexes were found to have a metal-to-ligand stoichiometry of 1:2 and an octahedral geometry, with the ligand acting in a tridentate fashion. jcsp.org.pkresearchgate.net The Fe(II) complex exhibited interesting electrochromic properties, showing a reversible color change from blue to pale yellow. jcsp.org.pkresearchgate.net

Cu(I): Copper(I) complexes with 6-(4-bromophenyl)-2,2'-bipyridine have been prepared, demonstrating different coordination geometries depending on the ancillary phosphine ligands. A four-coordinate, distorted tetrahedral complex was formed with two triphenylphosphane ligands. nih.gov In contrast, a three-coordinate, distorted trigonal planar complex was obtained with the bulkier tricyclohexylphosphine (B42057) ligand. nih.gov

Zn(II): Zinc(II) complexes with substituted bipyridine ligands have been synthesized. rsc.org For example, two isostructural zinc(II) complexes with dimethyl 2,2′-bipyridine-4,5-dicarboxylate and either chloride or bromide as co-ligands were prepared, both exhibiting a distorted tetrahedral geometry. mdpi.com

Table 1: Selected First-Row Transition Metal Complexes with this compound Derivatives

| Metal Ion | Ligand | Ancillary Ligands | Coordination Geometry | Key Findings | Reference(s) |

|---|---|---|---|---|---|

| Fe(II) | 4-(4-bromophenyl)-[2,2'-bipyridine]-6-carboxylic acid | - | Octahedral (tridentate ligand) | Electrochromic properties | jcsp.org.pkresearchgate.net |

| Co(II) | 4-(4-bromophenyl)-[2,2'-bipyridine]-6-carboxylic acid | - | Octahedral (tridentate ligand) | No significant electrochromic properties | jcsp.org.pkresearchgate.net |

| Cu(I) | 6-(4-bromophenyl)-2,2'-bipyridine | Triphenylphosphane | Distorted tetrahedral | Four-coordinate complex | nih.gov |

| Cu(I) | 6-(4-bromophenyl)-2,2'-bipyridine | Tricyclohexylphosphine | Distorted trigonal | Three-coordinate complex | nih.gov |

Complexes with Second and Third-Row Transition Metals (e.g., Ru(II), Ir(III), Au(I))

The coordination chemistry of this compound extends to heavier transition metals, which often exhibit interesting photophysical and electrochemical properties.

Ru(II): Ruthenium(II) polypyridyl complexes, including those with bipyridine ligands, are well-studied for their luminescence and redox properties. wikipedia.orgias.ac.in The synthesis of Ru(II) complexes with halogen-substituted salicylates and 2,2'-bipyridine has been reported, resulting in octahedral complexes. nih.gov These complexes are often prepared from precursors like cis-Ru(bpy)₂Cl₂·2H₂O. ias.ac.in

Ir(III): Iridium(III) complexes with insulated π-conjugated 2,2'-bipyridines have been synthesized and show enhanced photophysical properties in the solid state. rsc.org

Au(I): Gold(I) complexes with substituted pyridines have been synthesized. nih.gov For example, a non-cyclometalated Au(I) complex, [(LH)Au(PPh₃)]O₂CCF₃ (where LH is 3,4,5,6-tetraphenyl-2,2´-bipyridine), was prepared, with the bipyridine acting as a bidentate ligand. researchgate.net

Table 2: Selected Second and Third-Row Transition Metal Complexes with Bipyridine Ligands

| Metal Ion | Ligand | Ancillary Ligands | Coordination Geometry | Key Findings | Reference(s) |

|---|---|---|---|---|---|

| Ru(II) | 2,2'-bipyridine | Halogen-substituted salicylates | Octahedral | Stable in solution | nih.gov |

| Ir(III) | Insulated π-conjugated 2,2'-bipyridine | Cyclometalated ligands | Not specified | Enhanced solid-state emission | rsc.org |

Lanthanide Complexes (e.g., Eu(III), Tb(III), Dy(III), Sm(III))

The synthesis of lanthanide complexes with bipyridine-based ligands is an active area of research, driven by the potential applications of these complexes in luminescent materials and bioimaging. rsc.org

Eu(III), Tb(III), Dy(III), Sm(III): Neutral lanthanide complexes with 5-(4-(het)arylphenyl)-2,2'-bipyridine-6-carboxylic acids have been synthesized using a "1,2,4-triazine" approach. researchgate.net These complexes, with a 3:1 ligand-to-metal stoichiometry, have been investigated for their photophysical properties. researchgate.net The synthesis of lanthanide complexes often involves reacting the ligand with a lanthanide salt, such as Ln(acac)₃, in a high-boiling solvent like 1,2,4-trichlorobenzene (B33124) (TCB). rsc.org

Table 3: Selected Lanthanide Complexes with Bipyridine-Based Ligands

| Lanthanide Ion | Ligand | Stoichiometry (L:M) | Key Findings | Reference(s) |

|---|---|---|---|---|

| Eu(III) | 5-(4-(Het)arylphenyl)-2,2'-bipyridine-6-carboxylic acids | 3:1 | Neutral complexes, photophysical properties studied | researchgate.net |

| Tb(III) | 5-(4-(Het)arylphenyl)-2,2'-bipyridine-6-carboxylic acids | 3:1 | Neutral complexes, photophysical properties studied | researchgate.net |

| Dy(III) | 5-(4-(Het)arylphenyl)-2,2'-bipyridine-6-carboxylic acids | 3:1 | Neutral complexes, photophysical properties studied | researchgate.net |

Structural Analysis of Metal-5-(4-Bromophenyl)-2,2'-bipyridine Complexes

The three-dimensional arrangement of atoms and ligands around a central metal ion is fundamental to understanding the properties of a coordination complex. For complexes of this compound, this is primarily elucidated through crystallographic and spectroscopic methods.

Crystallographic Investigations (e.g., X-ray Diffraction)

For instance, in a series of europium complexes, SC-XRD analysis revealed that the coordination number of the central Eu(III) ion is influenced by the ancillary ligands present. One such complex was found to be seven-coordinated with a mono-capped octahedron geometry, while two others were eight-coordinated, adopting a trigonal dodecahedron structure. researchgate.net Similarly, studies on cobalt(II) complexes with brominated bipyridine ligands have shown the formation of one-dimensional coordination polymers where the Co(II) centers exhibit a slightly distorted octahedral geometry. mdpi.com The coordination environment in these cases consists of the bipyridine ligand, nitrate (B79036) ions, and methanol (B129727) molecules, with Co-N bond lengths ranging from 2.120 to 2.200 Å. mdpi.com

The crystal packing of these complexes is often influenced by non-covalent interactions, such as π-π stacking and halogen bonding. mdpi.commdpi.com In the case of a cobalt complex with a tetrabrominated 4,4'-bipyridine (B149096), the angle between the aromatic rings of the bipyridine ligand was found to be slightly different in the complex (82.78°) compared to the free ligand (84.56° and 86.11°). mdpi.com

| Complex | Metal Center | Coordination Geometry | Key Bond Lengths (Å) | Reference |

|---|---|---|---|---|

| {[Co(BrBipy)(NO3)2(CH3OH)2]} | Co(II) | Distorted Octahedral | Co-N = 2.120–2.200, Co-O = 2.074, 2.098 | mdpi.com |

| [Co(C5HF6O2)2(C12H9BrN2)] | Co(II) | Pseudo-octahedral | Co-N = 2.098(2), 2.209(2); Co-O = 2.0452(19)–2.0796(19) | researchgate.net |

| [Eu(fod)3(L1)] | Eu(III) | Mono-capped Octahedron (7-coordinate) | Not specified | researchgate.net |

| [Eu(fod)3(L2)] | Eu(III) | Trigonal Dodecahedron (8-coordinate) | Not specified | researchgate.net |

Spectroscopic Characterization of Coordination Environments (e.g., NMR, IR, UV-Vis, Mass Spectrometry)

Spectroscopic techniques provide complementary information to crystallographic data and are essential for characterizing complexes in solution.

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the ligand and to probe the coordination environment in solution. The chemical shifts of the bipyridine protons are sensitive to the coordination to a metal ion. rsc.orgcapes.gov.br For instance, in palladium(II) and platinum(II) complexes, the resonances of the H5 and H5' protons of the bipyridine ligand are shifted upfield and can be used to identify different binding modes. capes.gov.br The stability of complexes in solution can also be assessed, as the absence of ligand dissociation is indicated by the observation of a single set of resonances corresponding to the coordinated ligand. researchgate.net

IR Spectroscopy: Infrared (IR) spectroscopy is useful for identifying the coordination of the bipyridine ligand to the metal center. Changes in the vibrational frequencies of the C=N and C=C stretching modes of the pyridine rings upon coordination are indicative of complex formation. rsc.org These spectral changes can also provide insights into the spin state of the central metal ion in certain complexes. rsc.org

UV-Vis Spectroscopy: The electronic absorption spectra of metal-5-(4-bromophenyl)-2,2'-bipyridine complexes typically show intraligand π→π* transitions and metal-to-ligand charge transfer (MLCT) bands. nih.gov Upon complexation, the intraligand transitions may exhibit a red shift compared to the free ligand. nih.gov The MLCT bands, which arise from the transfer of an electron from a metal-based orbital to a ligand-based orbital, are a hallmark of transition metal complexes with π-acceptor ligands like bipyridine. For example, palladium(II) complexes of 5-ferrocenyl-2,2'-bipyridine are deep purple with λₘₐₓ values around 540–560 nm, while the corresponding copper(I) complexes are red-brown with λₘₐₓ at approximately 470 nm. rsc.org

Mass Spectrometry: Mass spectrometry, particularly electrospray ionization mass spectrometry (ESI-MS), is used to determine the molecular weight of the complex and to confirm its composition. rsc.orgbas.bg This technique can provide evidence for the formation of the desired metal-ligand species in solution. rsc.org

| Technique | Observation | Significance | Reference |

|---|---|---|---|

| ¹H NMR | Upfield shift of H5 and H5' protons | Indicates bipyridine coordination and binding mode | capes.gov.br |

| IR | Shifts in C=N and C=C stretching frequencies | Confirms metal-ligand bond formation | rsc.org |

| UV-Vis | Appearance of MLCT bands | Characteristic of transition metal-bipyridine complexes | rsc.orgnih.gov |

| Mass Spectrometry | Detection of molecular ion peak | Confirms the composition of the complex | rsc.orgbas.bg |

Stability and Reactivity of Metal-5-(4-Bromophenyl)-2,2'-bipyridine Complexes

The stability of metal complexes with this compound is a crucial factor for their potential applications. The stability can be assessed both in solution and in the solid state. NMR studies have shown that certain europium complexes are stable in solution, with no dissociation of the ligands observed. researchgate.net Similarly, the majority of palladium(II) and copper(I) complexes with a related 5-ferrocenyl-2,2'-bipyridine ligand were found to be stable in solution, as confirmed by NMR and mass spectrometry. rsc.org However, some palladium(II) complexes were observed to disproportionate in solution. rsc.org

The reactivity of these complexes is often centered on the metal ion or the functional groups of the ligand. The bromine atom on the phenyl ring of this compound offers a site for further functionalization through cross-coupling reactions, such as Suzuki or Stille coupling. researchgate.net This allows for the synthesis of more complex ligands and coordination compounds with tailored properties. researchgate.net The electrochemical properties of these complexes are also of interest, with studies on ferrocenyl-substituted bipyridine complexes showing reversible one-electron oxidation of the ferrocenyl group. rsc.org The reduction potential of the ferrocene (B1249389) unit was found to be anodically shifted upon coordination to the metal ion. rsc.org

Supramolecular Assembly via Coordination Bonds and Intermolecular Interactions

The formation of well-defined supramolecular structures is a key feature of the coordination chemistry of this compound and related ligands. These assemblies are driven by a combination of strong coordination bonds between the metal and the bipyridine ligand and weaker intermolecular interactions.

Coordination-driven self-assembly can lead to the formation of discrete molecules, one-dimensional chains, two-dimensional networks, and three-dimensional frameworks. mdpi.comnih.gov The geometry of the resulting supramolecular structure is influenced by the coordination preference of the metal ion and the geometry of the ligand.

Intermolecular interactions play a critical role in the packing of these coordination complexes in the solid state. These interactions include:

π-π Stacking: The aromatic rings of the bipyridine and phenyl groups can engage in π-π stacking interactions, which contribute to the stability of the crystal lattice. mdpi.com

Halogen Bonding: The bromine atom on the phenyl ring can participate in halogen bonding, an attractive interaction between a halogen atom and a Lewis base. mdpi.com

Hydrogen Bonding: If other functional groups capable of hydrogen bonding are present in the complex (e.g., from co-ligands or solvent molecules), hydrogen bonds can further direct the supramolecular assembly. nih.govnih.gov

Photophysical Characteristics of 5 4 Bromophenyl 2,2 Bipyridine and Its Metal Complexes

Absorption and Emission Spectroscopy of the Compound and its Derivatives

The electronic absorption spectra of bipyridine-containing molecules are characterized by intense bands in the ultraviolet (UV) region. These transitions are typically assigned to spin-allowed π → π* electronic transitions localized on the bipyridine framework. In metal complexes, the coordination to a transition metal introduces new, lower-energy absorption bands in the visible region of the spectrum. These are often broad and intense, arising from charge-transfer transitions between the metal and the ligand. wikipedia.org

For complexes of 5-(4-bromophenyl)-2,2'-bipyridine, the absorption spectrum is a composite of transitions originating from the metal, the bipyridine core, and the pendant bromophenyl group. The most significant of these new transitions are typically Metal-to-Ligand Charge Transfer (MLCT) bands, which are responsible for the characteristic colors of many ruthenium(II) and iridium(III) polypyridyl complexes. wikipedia.orgnih.gov

Peripheral substituents on the 2,2'-bipyridine (B1663995) scaffold are a powerful tool for tuning the photophysical properties of the resulting metal complexes. The nature and position of the substituent can alter the energy of the ligand's π and π* molecular orbitals. Substituents at the 5- and 5'-positions, such as the 4-bromophenyl group, have a pronounced effect on the ligand's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.net

The introduction of an aryl group at the 5-position extends the π-conjugation of the bipyridine system. The electronic properties of this aryl group—whether it is electron-donating or electron-withdrawing—subsequently fine-tune the orbital energies. The 4-bromophenyl substituent features a bromine atom, which is an electron-withdrawing group via induction. This generally leads to a stabilization (lowering of the energy) of the bipyridine π* orbitals. frontiersin.org

Since the primary visible absorption and subsequent emission in many d⁶ metal complexes (e.g., Ru(II), Ir(III)) originate from an MLCT state (d(M) → π(bpy)), lowering the energy of the π acceptor orbital directly reduces the energy gap of the MLCT transition. This results in a bathochromic (red) shift in both the absorption and emission spectra compared to complexes with unsubstituted bipyridine. researchgate.net

A study on a series of iridium(III) complexes with 5,5'-diaryl-2,2'-bipyridine ligands, [Ir(ppy)2(bpy*)]PF6, demonstrated this principle effectively. The emission was found to be a mix of Ligand-to-Ligand Charge Transfer (LLCT) and MLCT character, and its energy was dependent on the functional groups on the aryl substituents. acs.org For instance, changing the substituent on the phenyl ring directly modulated the emission wavelength. This provides a direct analogue for understanding the influence of the 4-bromophenyl group in similar complexes.

| Complex | Substituent on 5,5'-Diaryl-bpy | Emission Max (λem) in 2-MeTHF at 298 K (nm) | Reference |

|---|---|---|---|

| [Ir(ppy)2(5,5'-diphenyl-bpy)]+ | -H | 592 | acs.org |

| [Ir(ppy)2(5,5'-bis(4-methoxyphenyl)-bpy)]+ | -OCH3 (Electron-donating) | 590 | acs.org |

| [Ir(ppy)2(5,5'-bis(4-(trifluoromethyl)phenyl)-bpy)]+ | -CF3 (Electron-withdrawing) | 610 | acs.org |

This table presents data for analogous 5,5'-diaryl-2,2'-bipyridine iridium(III) complexes to illustrate the effect of substituents on emission, as specific data for the this compound complex was not available in the cited literature.

Solvatochromism is the phenomenon where the color of a chemical substance changes with the polarity of the solvent. nih.gov This effect is particularly pronounced for molecules that exhibit a significant change in dipole moment upon electronic excitation. The MLCT excited states of transition metal complexes are prime examples, as the formal transfer of an electron from the metal center to a ligand creates a large dipole moment. rsc.org

Complexes of this compound are expected to exhibit positive solvatochromism, where the emission spectrum shifts to lower energy (a red shift) as the solvent polarity increases. This is because polar solvents will preferentially stabilize the more polar, charge-separated MLCT excited state more than the less polar ground state. This stabilization reduces the energy gap for emission, resulting in a bathochromic shift. The magnitude of this shift can provide insights into the nature of the excited state.

Studies on related cobalt and ruthenium bipyridine complexes have clearly demonstrated this behavior. For example, the MLCT bands of certain cobalt complexes show a distinct energy shift when the solvent is changed, which can be correlated with solvent polarity scales. rsc.org Similarly, the solvation structure around well-known complexes like [Ru(bpy)3]2+ has been shown to change significantly between the ground and excited states, underpinning the solvatochromic effect. rsc.org

Luminescence Mechanisms and Quantum Yields in Metal Complexes

The luminescence of transition metal complexes, particularly those of d⁶ metals like Ru(II) and Ir(III), is a result of radiative decay from an excited state back to the ground state. This emission is typically phosphorescence, originating from a triplet excited state, which is made possible by the strong spin-orbit coupling introduced by the heavy metal atom. nih.gov The efficiency of this luminescence, known as the photoluminescence quantum yield (PLQY), is determined by the competition between radiative decay (kᵣ) and non-radiative decay (kₙᵣ) pathways.

The dominant photophysical process in many luminescent polypyridyl complexes is the MLCT transition. wikipedia.orgnih.gov Upon absorption of light, an electron is promoted from a metal-centered d-orbital to a ligand-centered π* orbital. Following rapid intersystem crossing, the molecule populates the lowest-energy triplet MLCT (³MLCT) state, from which phosphorescence occurs. The energy and lifetime of this emissive state are highly tunable by modifying the ligands. nih.gov

In heteroleptic complexes, which contain different types of ligands, Ligand-to-Ligand Charge Transfer (LLCT) can also occur. This is particularly relevant for iridium(III) complexes of the type [Ir(C^N)2(N^N)]+, where C^N is a cyclometalating ligand (e.g., 2-phenylpyridine, ppy) and N^N is a diimine ligand like this compound. In such a system, the HOMO is often located on the ppy ligands and the metal, while the LUMO is on the bipyridine ligand. The resulting emissive state can therefore have significant LLCT character [π(ppy) → π(bpy)] mixed with the MLCT [d(Ir) → π(bpy)] transition. acs.org This mixing of states is a key strategy in designing highly efficient phosphorescent materials. nih.gov

In addition to charge transfer involving the metal, transitions can occur that are primarily confined to the ligands themselves. An Intraligand Charge Transfer (ILCT) transition can occur within a single ligand that has electronically distinct donor and acceptor regions (a "push-pull" structure). A 5-aryl-2,2'-bipyridine ligand can be viewed as such a system, where the aryl group acts as a donor and the bipyridine unit as the acceptor. nih.gov The absorption spectra of iridium(III) complexes containing π-conjugated bipyridine ligands have been shown to feature transitions with significant ILCT character. nih.gov

The unique electronic structure of lanthanide ions (Ln³⁺) gives rise to sharp, line-like emission spectra, but their direct excitation is inefficient due to parity-forbidden f-f transitions. This limitation can be overcome by using an organic ligand as an "antenna". rsc.org A ligand such as this compound can coordinate to a lanthanide ion (e.g., Eu³⁺, Tb³⁺) and serve this purpose.

The mechanism, known as the antenna effect, proceeds in several steps:

Absorption: The organic ligand absorbs UV light efficiently via its allowed π → π* transitions.

Intersystem Crossing: The ligand rapidly converts the absorbed energy from the singlet excited state to a longer-lived triplet excited state.

Energy Transfer: The energy is transferred from the ligand's triplet state to an appropriate accepting f-orbital of the lanthanide ion.

Lanthanide Emission: The excited lanthanide ion relaxes by emitting light, producing its characteristic narrow-band luminescence. rsc.orgucj.org.ua

For this process to be efficient, the triplet state energy of the antenna ligand must be slightly higher than the energy of the emissive level of the lanthanide ion to facilitate effective energy transfer while minimizing back-transfer. Bipyridine derivatives are widely used as sensitizers in this context. rsc.org

Table of Compounds

| Abbreviation / Trivial Name | Full Chemical Name |

|---|---|

| This compound | This compound |

| bpy | 2,2'-Bipyridine |

| ppy | 2-Phenylpyridine |

| 2-MeTHF | 2-Methyltetrahydrofuran |

| Ru(II) | Ruthenium(II) |

| Ir(III) | Iridium(III) |

| Pt(II) | Platinum(II) |

| Eu³⁺ | Europium(III) ion |

| Tb³⁺ | Terbium(III) ion |

Excited State Dynamics and Photostability Investigations

The lifetime and decay pathways of this T₁ state are critical. In addition to phosphorescence, non-radiative decay pathways can compete, reducing the emission quantum yield. These non-radiative pathways can include vibrational relaxation and thermal deactivation through coupling to higher-energy, non-emissive metal-centered (MC) or "dd" states. The energy gap between the emissive ³MLCT/³π-π* state and the non-emissive ³MC state is a key factor determining the luminescence efficiency and photostability. A larger energy gap generally leads to a higher quantum yield and greater stability.

The photostability of these complexes is a crucial parameter for their practical application. Photodegradation can occur through several mechanisms, including ligand dissociation, photo-oxidation, or reactions involving the excited state of the complex with its environment. For instance, in some ruthenium(II) bipyridine complexes, population of the ³MC state can lead to ligand loss and decomposition of the complex. rsc.org Encapsulation of such complexes within rigid matrices like metal-organic frameworks (MOFs) has been shown to enhance their photostability by restricting these degradative pathways. rsc.org

Investigations into the photostability of related platinum(II) complexes have shown that the nature of the ligands and the metal center influences their susceptibility to photo-oxidation, a process that can involve singlet oxygen as an intermediate. researchgate.net The bromophenyl moiety in this compound could potentially influence the photostability. While the C-Br bond is generally robust, under certain conditions, it could be susceptible to photochemical reactions. However, detailed photostability studies specifically on metal complexes of this compound are not widely reported.

Computational studies, such as density functional theory (DFT) and time-dependent DFT (TD-DFT), are powerful tools for investigating the excited-state dynamics of these complexes. These methods can provide insights into the nature of the excited states, the energy levels of different electronic states (including the crucial ³MC states), and the potential energy surfaces that govern the decay pathways. nih.govacs.org Such theoretical investigations can complement experimental findings and guide the rational design of more stable and efficient phosphorescent materials.

Electrochemical Behavior of 5 4 Bromophenyl 2,2 Bipyridine and Its Coordination Compounds

Redox Potentials and Electron Transfer Processes

The redox potentials of metal complexes containing 5-(4-bromophenyl)-2,2'-bipyridine are a key indicator of their electron transfer capabilities. In transition metal complexes, particularly those of ruthenium and osmium, the electrochemical behavior is often characterized by reversible one-electron processes. wikipedia.orgnih.gov The oxidation and reduction events are typically centered on the metal ion and the bipyridine ligands, respectively.

For instance, ruthenium(II) polypyridyl complexes generally exhibit a metal-based oxidation (Ru(II) → Ru(III)) at positive potentials and a series of ligand-based reductions at negative potentials. rsc.org The presence of the electron-withdrawing bromophenyl substituent on the bipyridine ligand is expected to make the reduction of the ligand more difficult, shifting the reduction potentials to more negative values. Conversely, this substituent can also influence the metal-centered oxidation potential.

In iridium(III) complexes, the highest occupied molecular orbital (HOMO) is often located on both the phenyl rings of cyclometalating ligands and the iridium ion, while the lowest unoccupied molecular orbital (LUMO) is centered on the ancillary bipyridine ligand. pusan.ac.kr The introduction of electron-withdrawing groups, such as the bromophenyl group, can lower the HOMO energy level, thereby affecting the redox potentials of the complex. pusan.ac.krnih.gov

The electron transfer processes in these complexes are often studied using techniques like cyclic voltammetry, which provides information about the reversibility and potential of the redox events. utexas.edu These studies reveal that many tris(bipy) complexes of transition metals are electroactive, with both metal-centered and ligand-centered electrochemical reactions often being reversible one-electron processes. wikipedia.orgiieta.org

Cyclic Voltammetry Studies of the Compound and its Metal Complexes

Cyclic voltammetry (CV) is a powerful technique used to investigate the electrochemical behavior of this compound and its metal complexes. CV studies provide valuable data on redox potentials, the stability of oxidized and reduced species, and the kinetics of electron transfer reactions. utexas.edu

In typical CV experiments of ruthenium(II) and osmium(II) bipyridine complexes, a reversible one-electron oxidation corresponding to the M(II)/M(III) couple is observed at positive potentials. nih.govnih.gov At negative potentials, a series of reversible one-electron reduction waves are typically observed, which are attributed to the sequential reduction of the bipyridine ligands. utexas.edu The number of reduction peaks often corresponds to the number of bipyridine ligands in the complex.

The substitution of the bipyridine ligand with a 4-bromophenyl group can influence the observed redox potentials. For example, in a series of cobalt(II) complexes with substituted bipyridine ligands, the redox potentials were found to be dependent on the nature of the substituent. nih.gov Similarly, for ruthenium(II) complexes, the presence of electron-withdrawing groups on the bipyridine ligand makes the oxidation of the ruthenium center more difficult, resulting in a positive shift of the Ru(II)/Ru(III) oxidation potential. rsc.org

The scan rate dependence of the peak currents in CV experiments can provide information about the nature of the electrochemical process. For a diffusion-controlled process, a linear relationship between the peak current and the square root of the scan rate is expected, consistent with the Randles-Sevcik equation. nih.gov

Below is an interactive data table summarizing typical cyclic voltammetry data for related metal-bipyridine complexes.

| Complex Family | Redox Couple | Potential (V vs. reference) | Characteristics |

| [Ru(bpy)₃]²⁺ | Ru(III)/Ru(II) | ~ +1.2 to +1.3 | Reversible, one-electron oxidation |

| [Ru(bpy)₃]²⁺ | bpy⁰/bpy⁻ | ~ -1.3 to -1.5 | Reversible, one-electron reduction |

| [Os(bpy)₃]²⁺ | Os(III)/Os(II) | ~ +0.8 to +0.9 | Reversible, one-electron oxidation |

| [Ir(ppy)₂(bpy)]⁺ | Ir(IV)/Ir(III) | ~ +1.0 to +1.2 | Reversible, one-electron oxidation |

Note: The exact potentials can vary depending on the solvent, supporting electrolyte, and reference electrode used.

Electrochromic Properties of Metal-5-(4-Bromophenyl)-2,2'-bipyridine Complexes

Electrochromism is the phenomenon where a material changes color in response to an applied electrical potential. Metal complexes containing bipyridine ligands, including this compound, can exhibit electrochromic properties. lboro.ac.uk This color change is a direct consequence of the redox reactions occurring within the complex, which alter its electronic absorption spectrum.

The color of many transition metal bipyridine complexes in their initial oxidation state is due to a metal-to-ligand charge transfer (MLCT) absorption band in the visible region. lboro.ac.uk For example, [Ru(bpy)₃]²⁺ is orange-red. lboro.ac.uk Upon oxidation of the metal center (e.g., Ru(II) to Ru(III)), this MLCT band is typically lost, leading to a bleaching of the color or a change to a different color. lboro.ac.uk Similarly, reduction of the bipyridine ligands can also induce significant color changes.

Complexes of iron(II), copper(II), and cobalt(II) with bipyridine-like ligands have been shown to be electroactive, with their colors being dependent on the oxidation state of both the metal center and the ligand. rsc.org For instance, an iron(II) complex can switch from purple in its neutral state to yellow upon oxidation of the metal and then to green upon reduction of the metal. rsc.org

The incorporation of these electrochromic complexes into polymer films on electrode surfaces is a common strategy for developing electrochromic devices. lboro.ac.uk The electrochemical polymerization of suitably substituted bipyridine complexes allows for the creation of thin, redox-active films that retain the electrochromic properties of the parent complex. lboro.ac.uk The stability of the different redox states and the reversibility of the color changes are critical factors for the practical application of these materials in displays and smart windows.

Influence of Ligand Structure and Metal Center on Electrochemical Profiles

The electrochemical profile of a metal-bipyridine complex is a delicate interplay between the properties of the metal center and the structure of the ligands. Both factors significantly influence the redox potentials and the nature of the electron transfer processes.

Influence of Ligand Structure: The electronic properties of the bipyridine ligand, modulated by substituents, play a crucial role. Electron-donating groups on the bipyridine ring make the ligand easier to oxidize and harder to reduce. This generally leads to a negative shift in the metal-centered oxidation potential and the ligand-centered reduction potentials. Conversely, electron-withdrawing groups, such as the 4-bromophenyl substituent, have the opposite effect. acs.orgmdpi.com They stabilize the ligand's π* orbitals, making reduction more difficult (more negative potential), and they can withdraw electron density from the metal center, making it harder to oxidize (more positive potential). rsc.org The steric properties of the ligands can also influence the geometry of the complex and, consequently, its electrochemical behavior.

Influence of the Metal Center: The choice of the central metal ion has a profound impact on the redox potentials. For a series of analogous tris(bipyridine) complexes, the ease of oxidation generally follows the trend Os(II) > Fe(II) > Ru(II). utexas.edu This is reflected in their M(III)/M(II) redox potentials. The d-electron configuration and the energy of the metal's d-orbitals are key determinants of the metal-centered redox events. mdpi.com For instance, the oxidation of Os(II) to Os(III) is easier than that of Ru(II) to Ru(III). utexas.edu The nature of the metal also influences the energy of the MLCT bands, which in turn affects the photophysical and electrochromic properties of the complex. acs.org

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. scispace.com It is a widely used tool in chemistry and materials science to predict molecular geometries, vibrational frequencies, and electronic properties. scispace.com DFT calculations have been instrumental in understanding the electronic properties of various heterocyclic compounds, including bipyridine derivatives. nih.govmdpi.com

Studies on related polybrominated diphenyl ethers have shown that electronic properties are highly dependent on the bromination pattern, with the number and position of bromine atoms significantly influencing polarizability and quadrupole moments. nih.gov For nitro-substituted 2,2'-bipyridine (B1663995) compounds, DFT calculations have been used to probe the low-lying acceptor molecular orbitals, revealing that the electronic structure is affected by the substitution pattern. researchgate.net In the case of metal complexes with porphyrazine and its derivatives, DFT has been employed to investigate the geometry and electronic structure, showing how the ligand's cavity can adapt to the size of the central metal atom. scispace.commdpi.com These examples underscore the utility of DFT in elucidating the electronic landscape of complex organic molecules.

Molecular Modeling for Geometry Optimization and Frontier Molecular Orbital Analysis (HOMO-LUMO)

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. A key aspect of this is geometry optimization, which seeks to find the most stable three-dimensional arrangement of atoms in a molecule. Following optimization, Frontier Molecular Orbital (FMO) analysis is often performed. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. nih.govbiomedres.us A small HOMO-LUMO gap suggests that a molecule is more reactive and has lower stability. biomedres.us

For instance, in a study of naproxen (B1676952) and its degradants, the HOMO-LUMO gap was calculated to understand their chemical reactivity. biomedres.us The compound with the lowest energy gap was predicted to be the most reactive. biomedres.us Similarly, for platinum(IV) anticancer agents, a larger HOMO-LUMO gap was correlated with higher stability. nih.gov In the context of pyridine (B92270) derivatives, the HOMO-LUMO energy gap has been shown to reflect the chemical activity of the molecules. researchgate.net The distribution of the HOMO and LUMO across the molecule indicates the regions that are likely to act as electron donors and acceptors, respectively. researchgate.net

Below is a table of HOMO-LUMO data for related compounds, illustrating the typical values obtained from such analyses.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

| (E)-N'-(2-bromophenyl)-N-(2,6-diisopropylphenyl)formamidine | -5.97 | -0.85 | 5.12 | researchgate.net |

| Quinoline | -6.646 | -1.816 | 4.83 | scirp.org |

| Naproxen | 4.4665 | biomedres.us | ||

| Pt(bipy)Cl₄ | 1.68699 | nih.gov |

Electrostatic Potential Surface Analysis

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution around a molecule. libretexts.org They are invaluable tools for understanding and predicting how molecules will interact with each other, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). libretexts.org The MEP surface is typically color-coded, with red indicating regions of negative electrostatic potential (electron-rich) and blue indicating regions of positive electrostatic potential (electron-poor).

MEP analysis is frequently used alongside other computational methods to provide a more complete picture of molecular reactivity. researchgate.net For example, in the study of benzo and anthraquinodimethane derivatives, MEP analysis was used to identify the more reactive sites for electrophilic and nucleophilic attacks. researchgate.net For other organic molecules, the MEP map helps to understand the sites that are prone to electrophilic attack. researchgate.net This information is critical in predicting the intermolecular interactions that govern molecular recognition and chemical reactivity.

Molecular Mechanics and Conformation Analysis

Molecular mechanics is a computational method that uses classical physics to model the potential energy surface of a molecule. It is particularly useful for conformational analysis, which is the study of the different spatial arrangements of atoms that a molecule can adopt by rotation about single bonds. This analysis helps in identifying the most stable conformers and understanding the energy barriers between them.

A theoretical and spectroscopic analysis of 1-chloro- and 1-bromo-2-propanol (B8343) demonstrated the power of conformational analysis. nih.gov The study found that conformers with a gauche orientation of the X-C-C-O fragment were significantly more prevalent. nih.gov This preference was attributed to hyperconjugation rather than intramolecular hydrogen bonding. nih.gov While PubChem indicates that a 3D conformer generation for a copper complex of the related 6-(4-Bromophenyl)-2,2'-bipyridine was disallowed due to limitations of the MMFF94s force field for certain elements, this highlights the importance of selecting appropriate methods for specific molecular systems. nih.gov For the parent compound, 5-(4-Bromophenyl)-2,2'-bipyridine, with the molecular formula C₁₆H₁₁BrN₂, conformational analysis would be crucial to understand the rotational barrier and preferred orientation between the phenyl and bipyridine rings, which in turn influences its electronic properties and ability to coordinate with metal ions. chemspider.com

Advanced Research Applications of 5 4 Bromophenyl 2,2 Bipyridine and Its Derivatives

Catalytic Applications in Organic Transformations

The robust coordination of 5-(4-bromophenyl)-2,2'-bipyridine and its derivatives to various transition metals forms the basis of their extensive use in catalysis. These metal complexes have demonstrated remarkable efficacy in mediating a variety of organic transformations.

Metal complexes incorporating this compound and its derivatives are pivotal in facilitating a range of cross-coupling reactions, which are fundamental to the construction of complex organic molecules. The bipyridine moiety acts as a strong chelating ligand, stabilizing the metal center and modulating its catalytic activity.

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction, is a prime example where these ligands have been successfully employed. For instance, the intermediate this compound-6-carbonitrile has been utilized in Suzuki or Stille cross-coupling reactions to synthesize 5-(4-(Het)arylphenyl)-2,2'-bipyridine-6-carboxylic acids. These carboxylic acids, in turn, serve as ligands for the formation of neutral lanthanide complexes. researchgate.net This approach highlights the utility of the bromophenyl group as a handle for introducing further chemical diversity.

Similarly, the synthesis of a novel ditopic bipyridine-terpyridine bridging ligand has been achieved through a Suzuki cross-coupling reaction. arkat-usa.org This reaction involved the coupling of 4'-(4-bromophenyl)-2,2':6',2''-terpyridine with 2,2'-bipyridyl-4-boronic acid, showcasing the versatility of these bromo-derivatives in creating complex, multi-site ligands for potential applications in supramolecular chemistry and materials science. arkat-usa.org

The development of non-symmetrical atropisomeric polyhalogenated 4,4'-bipyridines, which have applications in organocatalysis and medicinal chemistry, also relies on cross-coupling methodologies for their functionalization. researchgate.net Furthermore, Negishi coupling reactions, which involve organozinc reagents, have been effectively used to synthesize various bipyridine derivatives, expanding the toolbox for creating tailored ligands for specific catalytic applications. mdpi.com

The table below summarizes representative examples of cross-coupling reactions involving derivatives of this compound.

| Reactants | Catalyst/Conditions | Product | Application | Reference |

| This compound-6-carbonitrile and (Het)arylboronic acids | Suzuki or Stille cross-coupling | 5-(4-(Het)arylphenyl)-2,2'-bipyridine-6-carboxylic acids | Ligands for lanthanide complexes | researchgate.net |

| 4'-(4-bromophenyl)-2,2':6',2''-terpyridine and 2,2'-bipyridyl-4-boronic acid | Pd(PPh₃)₄, aq. Na₂CO₃ | 4'-{4-[(2,2'-bipyridin)-4-yl]-phenyl}-2,2':6'-2''-terpyridine | Ditopic bridging ligand | arkat-usa.org |

| 2-pyridyl zinc halides and bromopyridines | Pd(dba)₂ and XPhos | 2,2'-bipyridine (B1663995) derivatives | Drug discovery and development | mdpi.com |

Metal-bipyridine complexes are also effective catalysts for a variety of oxidation reactions. The electronic properties of the bipyridine ligand can be tuned to influence the redox potential of the metal center, thereby controlling the catalytic activity and selectivity of the oxidation process.

Ruthenium and osmium complexes of bipyridine and phenanthroline have been investigated for their electrochemical oxidation properties. utexas.edu For example, Os(bpy)₃²⁺ and Os(phen)₃²⁺ can undergo two successive one-electron oxidations to form stable 3+ and 4+ species in liquid sulfur dioxide. utexas.edu This stability at higher oxidation states is crucial for catalytic cycles that involve oxidative steps. The oxidation of a platinum(II) anticancer agent to a more inert platinum(IV) complex using hydrogen peroxide has also been reported, where pyridine-type ligands stabilize the higher oxidation state. mdpi.com

The table below provides an overview of oxidation reactions involving metal-bipyridine complexes.

| Substrate | Catalyst/Oxidant | Product | Significance | Reference |

| Os(bpy)₃²⁺ | Electrochemical oxidation | Os(bpy)₃³⁺, Os(bpy)₃⁴⁺ | Stable high-valent species for catalysis | utexas.edu |

| [PtII{(p-BrC₆F₄)NCH₂CH₂NEt₂}Cl(py)] | H₂O₂ | [PtIV{(p-BrC₆F₄)NCH₂CH₂NEt₂}Cl(OH)₂(py)]·H₂O | Formation of stable Pt(IV) prodrugs | mdpi.com |

The global challenge of converting carbon dioxide (CO₂) into valuable chemicals and fuels has spurred research into catalytic systems capable of CO₂ reduction. Rhenium(I)-bipyridine complexes, such as fac-[Re(bpy-R)(CO)₃Cl], have been studied as electrocatalysts for this transformation. digitellinc.com The electronic nature of the substituents on the bipyridine ligand significantly impacts the catalyst's activity and overpotential. digitellinc.com For instance, electron-withdrawing groups can stabilize the catalyst's LUMO, facilitating reduction at a lower energy input, though this may decrease the CO₂-to-CO conversion rate. digitellinc.com

Molybdenum and tungsten tetracarbonyl complexes with bipyridine ligands have also been identified as active electrocatalysts for CO₂ reduction. rsc.org Furthermore, manganese-based complexes like [Mn(bpy)(CO)₃Br] are benchmark electrocatalysts for the reduction of CO₂ to CO. nih.gov

In the complementary field of water oxidation, a critical step in artificial photosynthesis, ruthenium-based polypyridyl catalysts are under intense investigation. amazonaws.com The design of the ligand framework, including the use of bipyridine derivatives, is crucial for stabilizing the high-valent ruthenium species that are key intermediates in the catalytic cycle of water oxidation.

| Process | Catalyst | Key Findings | Application | Reference |

| CO₂ Reduction | fac-[Re(bpy-R)(CO)₃Cl] | Substituent effects on activity and overpotential | Conversion of CO₂ to CO | digitellinc.com |

| CO₂ Reduction | M(bpy-R)(CO)₄ (M = Mo, W) | Active group 6 electrocatalysts | CO₂ valorization | rsc.org |

| CO₂ Reduction | [Mn(bpy)(CO)₃Br] | Benchmark electrocatalyst | CO₂ to CO conversion | nih.gov |

| Water Oxidation | Ru-polypyridyl complexes | Ligand design influences catalytic intermediates | Artificial photosynthesis | amazonaws.com |

The development of chiral ligands is paramount for asymmetric catalysis, which aims to produce enantiomerically pure compounds. While the direct use of this compound in asymmetric catalysis is not extensively documented in the provided context, the broader class of chiral bipyridine ligands is of immense importance. These ligands, when complexed with transition metals, can create a chiral environment around the metal center, enabling enantioselective transformations.

Recent advances have focused on ligands that utilize noncovalent interactions to enhance stereochemical control. mdpi.com Chiral bipyridine ligands featuring hydrogen-bonding donors, for example, can influence both the chemo- and site-selectivity, in addition to the stereoselectivity of a reaction. mdpi.com The development of chiral borane (B79455) catalysts, often in situ from chiral precursors, has also emerged as a powerful strategy in asymmetric synthesis, including reactions like enantioselective Diels-Alder cycloadditions. nih.govmdpi.com

Although specific examples involving this compound are not detailed, the principles of ligand design in asymmetric catalysis are directly applicable. The bromophenyl group on this ligand could serve as an anchor point for the introduction of chiral auxiliaries, thus creating a new class of chiral ligands for asymmetric catalysis.

Applications in Optoelectronic Materials Science

The unique photophysical properties of metal complexes derived from this compound and its analogs make them highly suitable for applications in optoelectronic devices. The interplay between the metal center and the π-conjugated ligand system gives rise to interesting charge-transfer characteristics that can be harnessed in solar energy conversion and light-emitting applications.

In the realm of solar energy, dye-sensitized solar cells (DSSCs) represent a promising technology. jksus.org The efficiency of a DSSC is critically dependent on the properties of the sensitizing dye, which absorbs light and injects electrons into a semiconductor material, typically TiO₂. jksus.orgmdpi.com Bipyridine complexes of metals like ruthenium have been extensively used as sensitizers due to their strong metal-to-ligand charge transfer (MLCT) absorptions in the visible spectrum. nih.gov

The molecular engineering of the bipyridine ligand is a key strategy for optimizing the performance of the dye. For instance, the introduction of carboxylic acid groups can improve the anchoring of the dye to the TiO₂ surface, while the modification of the ligand's electronic structure can tune the absorption spectrum and redox properties of the dye. jksus.org Copper bipyridyl complexes have also emerged as promising redox mediators in DSSCs, contributing to high photovoltages. nih.gov Porphyrin-based dyes, sometimes used in conjunction with bipyridine-containing components, have achieved high power conversion efficiencies in DSSCs. researchgate.net

The table below highlights the role of bipyridine derivatives in DSSCs.

| Component | Material/Complex | Role | Key Feature | Reference |

| Electrolyte Dopant | 2,2'-Bipyridine-4,4'-dicarboxylic acid | Enhances DSSC performance | Improves ionic conductivity and device efficiency | jksus.org |

| Redox Mediator | Copper bipyridyl complexes | Facilitates regeneration of the oxidized dye | Achieves high photovoltages | nih.gov |

| Sensitizer | Ruthenium polypyridyl complexes | Light absorption and electron injection | Strong MLCT absorption | nih.gov |

| Sensitizer | Porphyrin-based dyes | Light harvesting | High power conversion efficiencies | researchgate.net |

Organic Light-Emitting Diodes (OLEDs) and Luminescent Devices

The quest for efficient and stable materials for organic light-emitting diodes (OLEDs) has driven extensive research into the photophysical properties of metal complexes. The 2,2'-bipyridine (bpy) scaffold is a cornerstone in the design of luminescent materials, particularly for iridium(III) and ruthenium(II) complexes, due to its excellent coordination ability and electronic properties. nih.govnih.gov The introduction of a 4-bromophenyl substituent at the 5-position of the bipyridine ligand, as in this compound, offers a versatile platform for creating advanced luminescent materials.

While direct reports on the use of this compound in OLED devices are limited, research on its derivatives has shown significant promise. For instance, europium(III) complexes of 5-(4-(het)arylphenyl)-2,2'-bipyridine-6-carboxylic acids, which are synthesized from a this compound-6-carbonitrile intermediate, exhibit strong red luminescence. researchgate.net These complexes demonstrate the potential for achieving pure red emission, a critical component for full-color displays. The hypersensitive ⁵D₀ → ⁷F₂ transition dominates their emission spectra, indicating a highly asymmetric environment around the Eu(III) ion, which is favorable for high luminescence quantum yields. researchgate.net

The following table summarizes the photophysical data for a relevant europium complex derived from this compound.

| Complex | Emission Color | Key Transition | Environment |

| Europium(III) complex of 5-(4-(Het)arylphenyl)-2,2'-bipyridine-6-carboxylic acid | Red | ⁵D₀ → ⁷F₂ | Highly asymmetric |

Table 1: Photophysical properties of a europium complex derived from a this compound intermediate. researchgate.net

Design of Semiconductor Materials

The electronic properties of this compound and its derivatives make them attractive candidates for incorporation into semiconductor materials. The bipyridine core is electron-deficient and can facilitate charge transport, a crucial characteristic for semiconductor applications. The 4-bromophenyl group provides a reactive handle for further functionalization through cross-coupling reactions, allowing for the construction of larger conjugated systems with tailored electronic properties.

Complexes of bipyridine derivatives have shown potential in various semiconductor applications. For example, the optical band gaps of europium(III) complexes derived from this compound have been determined, and the values suggest their suitability for use in semiconductor materials. researchgate.net While specific device data is not provided, the ability to tune the band gap through ligand modification is a key aspect of semiconductor design.

In a related context, other substituted bipyridines have been utilized in the development of materials for perovskite solar cells. For instance, an organic semiconductor incorporating an electron-withdrawing bipyridine core has been shown to act as an efficient tunnel between the perovskite layer and the hole transporting layer. This is attributed to the ability of the bipyridine unit to passivate defects on the perovskite film surface.

The design of semiconductor materials often involves creating specific energy level alignments to facilitate charge injection, transport, and extraction. The HOMO and LUMO energy levels of bipyridine-containing molecules can be modulated by the choice of substituents and the metal center in the case of coordination complexes. This tunability is essential for optimizing the performance of electronic devices such as transistors and solar cells.

Molecular Wires

Molecular wires are single molecules or a chain of molecules designed to conduct electrical current. They are a fundamental component of molecular electronics, with the potential to enable the miniaturization of electronic circuits to the molecular scale. The 2,2'-bipyridine unit is a common motif in the design of molecular wires due to its rigid, planar structure and its ability to mediate electron transport.

While there is no direct research on this compound as a molecular wire, studies on related bipyridine systems provide insight into the charge transport mechanisms. The conductance of molecular junctions containing 4,4'-bipyridine (B149096) has been shown to be dependent on the molecule's absorption configuration on the metal electrodes, leading to high and low conductance states. nih.gov The charge transport in these systems is often based on the LUMO of the bipyridine. researchgate.net

Research on oligophenyleneimine (OPI) molecular wires has explored the impact of breaking conjugation within the molecular backbone. nih.govresearchgate.net By introducing saturated spacers, the charge transport mechanism can shift from delocalized to a more localized, hopping-based transport. nih.govresearchgate.net These studies utilize conducting probe atomic force microscopy (CP-AFM) to measure the current-voltage characteristics of single-molecule junctions.

The 4-bromophenyl substituent on this compound could serve as an attachment point to an electrode surface or as a site for further extension of the molecular wire through polymerization or coupling reactions. The electronic communication between the two pyridine (B92270) rings of the bipyridine unit is a key factor in determining the conductance of the molecular wire.

Supramolecular Architectures and Functional Assemblies

Bridging Ligands for Multi-Metallic Systems

The ability of this compound to coordinate with metal ions through its two nitrogen atoms makes it an excellent building block for the construction of multi-metallic systems. In these architectures, the bipyridine unit can act as a bridging ligand, connecting two or more metal centers to create discrete polynuclear complexes or extended coordination polymers. The 4-bromophenyl group offers a strategic point for further functionalization, allowing for the creation of more complex, multi-dimensional structures.

A key strategy in the synthesis of multi-metallic systems is the use of ditopic ligands, which possess two distinct metal-binding sites. While this compound itself is a monotopic ligand, it can be a crucial precursor in the synthesis of ditopic bridging ligands. For example, 4'-(4-bromophenyl)-2,2':6',2''-terpyridine, a derivative of the target compound, has been used as a starting material in the synthesis of a new bipyridine-terpyridine bridging ligand. arkat-usa.org This highlights the utility of the bromophenyl-bipyridine scaffold in creating ligands capable of assembling heterodinuclear complexes.

Dinuclear ruthenium(II) complexes are of particular interest due to their rich photophysical and electrochemical properties. rsc.orgmdpi.comelectronicsandbooks.comrsc.org In these systems, a bridging ligand connects two ruthenium centers, and the nature of the bridge dictates the degree of electronic communication between the metals. Flexible bridges can allow the complex to adopt conformations suitable for binding to biological macromolecules like DNA. rsc.org Rigid, conjugated bridges, on the other hand, can facilitate strong electronic coupling, leading to interesting photophysical phenomena. mdpi.com

The following table presents examples of multi-metallic systems constructed using bipyridine-based bridging ligands.

| Bridging Ligand Type | Metal Centers | Key Feature |

| Bipyridine-terpyridine | Ru(II)-Co(III) | Heterodinuclear complex for light-induced reactions arkat-usa.org |

| Bis[4(4′-methyl-2,2′-bipyridyl)]alkane | Ru(II)-Ru(II) | Flexible bridge for DNA binding rsc.org |

| 1,4-bis(1,10-phenanthrolin-5-yl)benzene | Ru(II)-Pt(II) | Phenyl-spaced bridge for photocatalysis mdpi.com |

| Helicene-bis-bipyridine | Re(I)-Re(I) | Chiral bridge for chiroptical properties nih.gov |

Table 2: Examples of multi-metallic systems utilizing bipyridine-based bridging ligands.

Chiral Recognition and Helical Structures

Chirality is a fundamental property in chemistry and biology, and the development of synthetic systems capable of chiral recognition is a major goal of supramolecular chemistry. Bipyridine-based ligands are valuable components in the construction of chiral metal complexes and supramolecular architectures. The coordination of bipyridine ligands to metal centers can induce the formation of helical structures, where the ligands wrap around the metal ion in a specific right- or left-handed sense.

While there are no specific reports on chiral recognition or the formation of helical structures using this compound, research on related systems provides a clear blueprint for how this molecule could be employed in such applications. For instance, racemic chiral bis-bipyridyl ligands have been shown to undergo self-recognition upon coordination to zinc(II) ions, leading to the stereoselective assembly of enantiomeric [2+2] metallomacrocycles with a helical configuration. rsc.org This demonstrates the principle of ligand-based chiral information transfer to a supramolecular structure.